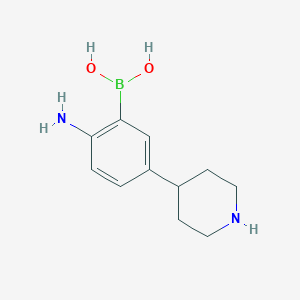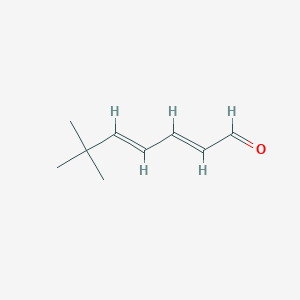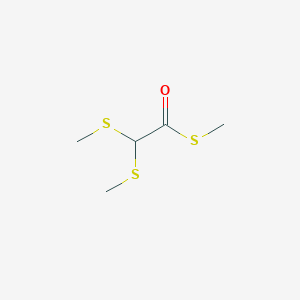![molecular formula C21H30O5 B14083510 (9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14083510.png)
(9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CORTISOL-9,12,12-D3, also known as 11β,17,21-Trihydroxypregn-4-ene-3,20-dione-d3, is a deuterated form of cortisol. This compound is a stable isotope-labeled analog of cortisol, which is a steroid hormone produced by the adrenal cortex. Cortisol plays a crucial role in various physiological processes, including metabolism regulation, immune response modulation, and stress response.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CORTISOL-9,12,12-D3 involves the incorporation of deuterium atoms at specific positions in the cortisol molecule. This can be achieved through multi-step organic synthesis, starting from commercially available precursors. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of CORTISOL-9,12,12-D3 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle stable isotopes and ensure the safety and efficacy of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
CORTISOL-9,12,12-D3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation without compromising the integrity of the deuterium atoms.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the hydroxyl groups in CORTISOL-9,12,12-D3 can lead to the formation of ketones or aldehydes, while reduction can regenerate the hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
CORTISOL-9,12,12-D3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the behavior of cortisol and its metabolites.
Biology: Employed in studies investigating the metabolic pathways and physiological roles of cortisol in various biological systems.
Medicine: Utilized in clinical research to understand the pharmacokinetics and pharmacodynamics of cortisol and its analogs in the human body.
Industry: Applied in the development of diagnostic assays and therapeutic agents targeting cortisol-related disorders.
Wirkmechanismus
CORTISOL-9,12,12-D3 exerts its effects by mimicking the actions of natural cortisol. It binds to glucocorticoid receptors in target cells, leading to the activation or repression of specific genes involved in various physiological processes. The molecular targets and pathways involved include the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the body’s response to stress, and the immune system, where cortisol modulates inflammation and immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CORTISOL-9,12,12-D3: Deuterated form of cortisol.
Hydrocortisone: Non-deuterated form of cortisol.
Prednisolone: Synthetic analog of cortisol with similar anti-inflammatory properties.
Uniqueness
CORTISOL-9,12,12-D3 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise tracking in metabolic studies. This makes it a valuable tool in research applications where accurate measurement and analysis of cortisol and its metabolites are required.
Eigenschaften
Molekularformel |
C21H30O5 |
|---|---|
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
(9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14?,15?,16-,18+,19-,20-,21-/m0/s1/i10D2,18D |
InChI-Schlüssel |
JYGXADMDTFJGBT-UKHFOCHTSA-N |
Isomerische SMILES |
[2H][C@]12[C@H](C([C@]3(C(C1CCC4=CC(=O)CC[C@]24C)CC[C@@]3(C(=O)CO)O)C)([2H])[2H])O |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083427.png)
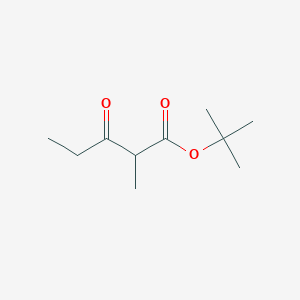
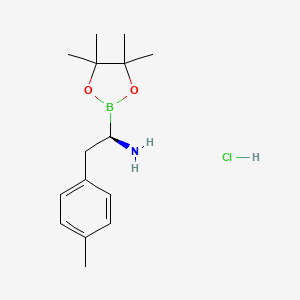
![N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14083447.png)
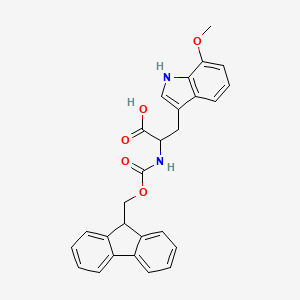
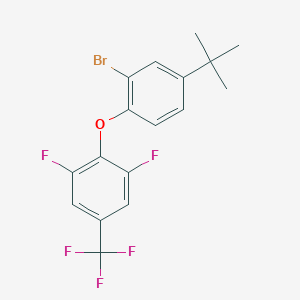
![N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide;dihydrate](/img/structure/B14083464.png)
![7-Bromo-1-(3-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083466.png)
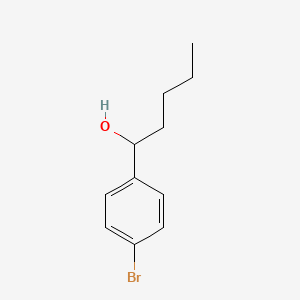

![Methyl 4-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14083491.png)
